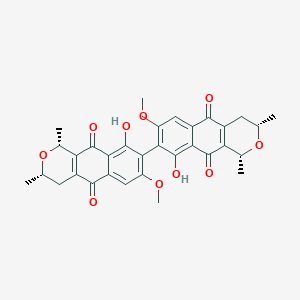

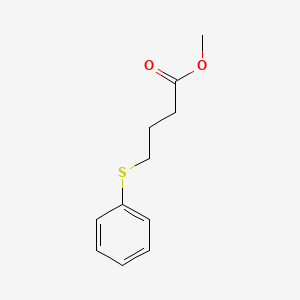

Methyl 4-(phenylsulfanyl)butanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to methyl 4-(phenylsulfanyl)butanoate involves multi-step chemical reactions, including anionic reactions that can afford bicyclic products through sequential ring-closing metathesis and radical cyclization. For example, α,ω-(Phenylseleno) carbonyl compounds can be converted into substances that undergo such processes, indicating a potential pathway for the synthesis of related sulfanyl compounds (Clive & Cheng, 2001).

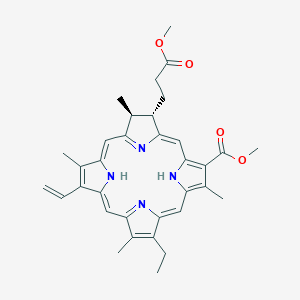

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through X-ray diffraction, revealing the significance of substituents on the phenyl ring and their impact on the overall molecular geometry. For instance, the structural study and supramolecular architecture analysis of methyl-2-methyl-2-(4-methyl-phenyl)sulfonamido propanoate highlighted the staggered conformation relative to the S–N bond, which is a crucial factor in determining the molecule's reactivity and interaction potential (Chatterjee et al., 2016).

Chemical Reactions and Properties

The chemical behavior of sulfanyl-containing compounds under various conditions has been studied, indicating a range of reactions these compounds can undergo. For example, cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals demonstrated the formation of new classes of compounds through competitive [4 + 2] and [4 + 1] radical annulations, shedding light on the reactive nature of sulfanyl groups in organic synthesis (Benati et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and thermal behavior, of compounds containing phenylsulfanyl groups, depend significantly on their molecular structure and substitution patterns. For instance, the synthesis, characterization, and desalination study of composite NF membranes of novel polymers blended with polysulfone highlighted the impact of sulfanyl substitution on membrane hydrophilicity and salt rejection capabilities, demonstrating the influence of molecular architecture on physical properties (Padaki et al., 2013).

Aplicaciones Científicas De Investigación

Pyrolytic Reactions

Methyl 4-(phenylsulfanyl)butanoate undergoes various pyrolytic reactions. For instance, studies on similar compounds like 3-phenylsulfanyl-1-propanols showed that upon pyrolysis, they yield products like phenol and thiophenol. These pyrolytic reactions are first-order and provide insights into the behavior of this compound under thermal decomposition (Dib et al., 2008).

Synthesis of Biologically Active Compounds

This compound is used as an intermediate in synthesizing biologically active compounds, including ACE inhibitors. Its derivatives, like methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, are obtained through Friedel–Crafts acylation, which is crucial for pharmaceutical applications (Zhang et al., 2009).

Nucleophilic Addition Reactions

The compound participates in nucleophilic addition reactions, such as gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds. This method allows the formation of α-gem-difluoromethylated adducts, useful in various chemical synthesis processes (Punirun et al., 2014).

Skin Whitening Properties

In the field of medical cosmetology, derivatives of this compound, such as 4-(phenylsulfanyl)butan-2-one, have been identified to possess skin whitening properties. These compounds inhibit melanin production and reduce the expression of melanin synthesis-related proteins, indicating their potential use in cosmetic applications (Wu et al., 2015).

Autoignition and Combustion Studies

This compound is also studied in the context of autoignition, particularly in relation to biodiesel. Investigations into its pyrolysis and decomposition pathways provide critical insights for developing kinetic models for larger methyl esters, relevant in the field of renewable energy sources (Farooq et al., 2012).

Pharmacological and Biological Activities

The compound and its derivatives have been explored for their potential pharmacological and biological activities. For example, studies on related compounds like 3-methyl-2-(phenylsulfonamido)butanoic acid revealed antimicrobial and enzyme inhibition activity, suggesting a range of possible applications in medical and biochemical research (Danish et al., 2021).

Safety and Hazards

“Methyl 4-(phenylsulfanyl)butanoate” is classified under the GHS07 hazard class . It has the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

methyl 4-phenylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEFMFKDQORXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507919 | |

| Record name | Methyl 4-(phenylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29193-71-3 | |

| Record name | Methyl 4-(phenylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(phenylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1253249.png)

![2-Methyl-6-methylidene-9-(propan-2-ylidene)-11-oxatricyclo[6.2.1.0^{1,5}]undecan-8-ol](/img/structure/B1253251.png)